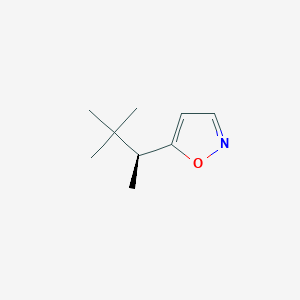
(S)-5-(3,3-Dimethylbutan-2-yl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-(3,3-Dimethylbutan-2-yl)isoxazole, also known as this compound, is a useful research compound. Its molecular formula is C9H15NO and its molecular weight is 153.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuroprotective Properties
Research indicates that isoxazole derivatives may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The neuroprotective mechanisms may involve the modulation of neurotransmitter systems and reduction of oxidative stress .
Antimicrobial Activity
Recent studies have demonstrated that (S)-5-(3,3-Dimethylbutan-2-yl)isoxazole exhibits promising antimicrobial properties. Various derivatives have been synthesized and tested against a range of bacterial strains, showing moderate to good antibacterial activity. The presence of specific substituents on the isoxazole ring significantly influences the antimicrobial efficacy .
Anticancer Activity
The anticancer potential of isoxazole derivatives has been explored extensively. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro studies revealed that certain derivatives could inhibit tumor growth effectively, suggesting their potential as novel anticancer agents .
Synthesis and Chemical Reactivity
The synthesis of this compound can be achieved through several methods, including cycloaddition reactions and modifications of existing isoxazole derivatives. The compound's reactivity allows for further chemical transformations that can lead to more complex structures with enhanced biological activities .
The applications of this compound span various fields within medicinal chemistry, particularly due to its neuroprotective, antimicrobial, and anticancer properties. Ongoing research aims to elucidate the specific mechanisms underlying its biological activities and optimize its structure for enhanced efficacy.
Future studies should focus on:
- Detailed mechanistic studies to understand how this compound interacts with specific biological targets.
- Clinical trials to evaluate its safety and efficacy in humans.
- Development of novel derivatives with improved pharmacological profiles.
Propiedades
Número CAS |
111504-55-3 |
|---|---|
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
5-[(2S)-3,3-dimethylbutan-2-yl]-1,2-oxazole |
InChI |
InChI=1S/C9H15NO/c1-7(9(2,3)4)8-5-6-10-11-8/h5-7H,1-4H3/t7-/m1/s1 |
Clave InChI |
NOGRMJIHTVUAOW-SSDOTTSWSA-N |
SMILES |
CC(C1=CC=NO1)C(C)(C)C |
SMILES isomérico |
C[C@H](C1=CC=NO1)C(C)(C)C |
SMILES canónico |
CC(C1=CC=NO1)C(C)(C)C |
Sinónimos |
Isoxazole, 5-(1,2,2-trimethylpropyl)-, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















